molecular formula C3Cl2N2O2S B180825 2,4-Dichloro-5-nitro-1,3-thiazole CAS No. 107190-42-1

2,4-Dichloro-5-nitro-1,3-thiazole

Cat. No. B180825
M. Wt: 199.01 g/mol
InChI Key: UNWUPQUTAGSGOA-UHFFFAOYSA-N
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Patent
US04698357

Procedure details

400 g (2.6 mols) of 2,4-dichloro-thiazole are introduced in portions, in the course of one hour at between 15° and 20° C., into 2 liters of 98% strength nitric acid (density=1.51; about 47 mols), while stirring and cooling. Thereafter, the mixture is discharged in portions onto about 20 kg of ice/water, while stirring thoroughly and the precipitate formed is filtered off under suction while still cold, washed neutral with water and dried between clay plates. 494 g (95.5% of theory) of 2,4-dichloro-5-nitro-thiazole are obtained in this manner. Melting point of a sample recrystallized from low-boiling petroleum ether: 38°-39° C.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
47 mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
20 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][CH:4]=[C:5]([Cl:7])[N:6]=1.[N+:8]([O-])([OH:10])=[O:9]>>[Cl:1][C:2]1[S:3][C:4]([N+:8]([O-:10])=[O:9])=[C:5]([Cl:7])[N:6]=1

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
ClC=1SC=C(N1)Cl
Name
Quantity
47 mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice water
Quantity
20 kg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
while stirring thoroughly
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off under suction while still cold,
WASH
Type
WASH
Details
washed neutral with water
CUSTOM
Type
CUSTOM
Details
dried between clay plates

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=C(N1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 494 g
YIELD: PERCENTYIELD 95.5%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.